tert-butyl2,2-bis(hydroxymethyl)azetidine-1-carboxylate

Purine nucleoside phosphorylase (PNP) inhibition Transition-state analogue inhibitors Azetidine regioisomer SAR

tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 2416230-19-6, MF: C₁₀H₁₉NO₄, MW: 217.26) is an N-Boc-protected azetidine building block bearing two hydroxymethyl groups at the geminal 2-position of the four-membered aza-heterocycle. Azetidines are recognized as privileged scaffolds in medicinal chemistry due to their balance of ring strain and chemical stability, enabling conformational constraint and modulation of physicochemical properties in drug candidates.

Molecular Formula C10H19NO4
Molecular Weight 217.265
CAS No. 2416230-19-6
Cat. No. B2733273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl2,2-bis(hydroxymethyl)azetidine-1-carboxylate
CAS2416230-19-6
Molecular FormulaC10H19NO4
Molecular Weight217.265
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC1(CO)CO
InChIInChI=1S/C10H19NO4/c1-9(2,3)15-8(14)11-5-4-10(11,6-12)7-13/h12-13H,4-7H2,1-3H3
InChIKeyQNLUOMBJHPRBQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 2416230-19-6): A Geminal Bis(Hydroxymethyl) Azetidine Building Block for Conformationally Distinct Inhibitor Design


tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 2416230-19-6, MF: C₁₀H₁₉NO₄, MW: 217.26) is an N-Boc-protected azetidine building block bearing two hydroxymethyl groups at the geminal 2-position of the four-membered aza-heterocycle . Azetidines are recognized as privileged scaffolds in medicinal chemistry due to their balance of ring strain and chemical stability, enabling conformational constraint and modulation of physicochemical properties in drug candidates [1]. This compound belongs to the class of bis(hydroxymethyl)azetidine building blocks, which have been employed as key intermediates in the synthesis of transition-state analogue inhibitors of purine nucleoside phosphorylase (PNP) and other N-ribosyl hydrolases/phosphorylases [2]. The geminal 2,2-disubstitution pattern distinguishes it from its regioisomeric counterparts and imparts a unique reactivity and conformational profile.

Why Regioisomeric Bis(Hydroxymethyl) Azetidine Building Blocks Cannot Substitute for tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate


The position of the bis(hydroxymethyl) substitution on the azetidine ring is not a trivial structural variation—it dictates both the biological activity of derived inhibitors and the synthetic reactivity manifold accessible to the building block. BindingDB data for elaborated PNP inhibitor conjugates reveal that the 3,3-bis(hydroxymethyl)azetidine-derived inhibitor (BDBM22103) displays a human PNP Ki of 0.229 nM, approximately 56-fold more potent than the 2,4-bis(hydroxymethyl)azetidine-derived inhibitor (BDBM22106, Ki = 12.9 nM) [1]. Furthermore, patent literature (CA2674525A1) explicitly claims 2,4- and 3,3-bis(hydroxymethyl)azetidine-based inhibitors while omitting the 2,2-isomer, suggesting this regioisomer occupies unexplored chemical space with potentially differentiated pharmacological properties [2]. At the synthetic chemistry level, 2,2-disubstituted azetidines undergo a unique acid-mediated ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones—a reactivity pathway unavailable to 3,3- or 2,4-substituted analogues—making the 2,2-building block irreplaceable for accessing this distinct heterocyclic scaffold [3].

Quantitative Differentiation Evidence for tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate Against Closest Regioisomeric Comparators


Substitution Position Dictates PNP Inhibitory Potency: 56-Fold Difference Between 3,3- and 2,4-Bis(Hydroxymethyl) Azetidine Conjugates Informs 2,2-Isomer Differentiation

In the J. Med. Chem. 2008 study by Evans et al., azetidine-based DADMe-immucillin analogues were synthesized using different bis(hydroxymethyl)azetidine building blocks and evaluated against human PNP. The 3,3-bis(hydroxymethyl)azetidine-derived inhibitor demonstrated a Ki of 0.229 nM against human PNP, whereas the 2,4-bis(hydroxymethyl)azetidine-derived inhibitor showed a Ki of 12.9 nM—a 56-fold loss in potency [1][2]. The 2,2-bis(hydroxymethyl)azetidine isomer was not included in this study, nor in the related patent CA2674525A1, indicating it represents a structurally distinct and pharmacologically unexplored regioisomer [3]. The 2,2-geminal arrangement positions both hydroxymethyl groups adjacent to the azetidine nitrogen, creating a unique spatial orientation of hydrogen-bond donors relative to the conjugated heterocycle that differs fundamentally from both the 3,3-symmetric and 2,4-transannular geometries.

Purine nucleoside phosphorylase (PNP) inhibition Transition-state analogue inhibitors Azetidine regioisomer SAR

Exclusive Ring-Expansion Reactivity of 2,2-Disubstituted Azetidines: Up to 96% Yield Access to 6,6-Disubstituted 1,3-Oxazinan-2-ones

Boddy et al. (Org. Lett. 2019) demonstrated that 2,2-disubstituted N-Boc-azetidine carbamates undergo acid-mediated ring expansion to form 6,6-disubstituted 1,3-oxazinan-2-ones with yields up to 96% at room temperature using Brønsted acids [1]. This reaction proceeds via nucleophilic attack of the Boc carbonyl oxygen on the electrophilic C2 position, followed by ring opening of the strained azetidine and recyclization—a mechanism that is geometrically feasible only when C2 is quaternary (i.e., 2,2-disubstituted). 3,3- and 2,4-disubstituted azetidine carbamates lack the necessary geometric preorganization and do not undergo this transformation [1]. More recently, the 2025 study in Org. Chem. Front. extended this finding, showing that 2,2-disubstituted azetidines can exhibit structurally divergent reactivity in amide coupling, yielding either N-acylation or ring expansion to spiro- and 6,6-disubstituted 5,6-dihydro-4H-1,3-oxazines depending on reaction conditions [2]. This bifurcated reactivity is unique to the 2,2-substitution pattern and provides access to two distinct heterocyclic scaffolds from a single building block.

Ring expansion chemistry 2,2-Disubstituted azetidine reactivity 1,3-Oxazinan-2-one scaffold generation

Geminal 2,2-Bis(Hydroxymethyl) Topology Enables Spiroacetal/Ketal Formation Not Accessible to 3,3- or 2,4-Isomers

The geminal arrangement of two hydroxymethyl groups at the 2-position of the azetidine ring, adjacent to the Boc-protected nitrogen, creates a 1,3-diol relationship between the two primary alcohols. This topology enables selective formation of six-membered cyclic acetals/ketals (1,3-dioxanes) upon reaction with aldehydes or ketones, generating spirocyclic azetidine scaffolds with well-defined conformational constraints [1]. In contrast, the 3,3-bis(hydroxymethyl) isomer forms a seven-membered spiroacetal (1,3-dioxepane), which is entropically disfavored and offers less rigid conformational control. The 2,4-isomer cannot form an intramolecular spiroacetal due to the transannular 1,3-relationship across the ring. Patent literature explicitly demonstrates this differential reactivity: 3,3-bis(hydroxymethyl)-1-benzyl-azetidine forms an acetone acetal yielding a spiro dioxane, while the 2,2-isomer would generate a structurally distinct spiro scaffold with the acetal oxygen atoms positioned closer to the ring nitrogen [2]. This differential spirocyclization capacity directly impacts scaffold diversity and conformational constraint in medicinal chemistry applications.

Spiroacetal formation Conformational constraint Differential diol protection

Differential Steric Environment of Geminal 2,2-Hydroxymethyl Groups Enables Orthogonal Protection Strategies vs. Symmetric 3,3-Isomer

In the 2,2-bis(hydroxymethyl)azetidine scaffold, the two primary hydroxyl groups experience distinct steric environments: one CH₂OH group is positioned syn to the Boc-protected nitrogen lone pair, while the other occupies a sterically more hindered position due to the proximity of the bulky Boc group [1]. This inherent asymmetry enables selective mono-protection or mono-functionalization without requiring enzymatic or chiral auxiliary-based desymmetrization. In contrast, the 3,3-bis(hydroxymethyl)azetidine isomer possesses a plane of symmetry through C3 and N1, rendering the two CH₂OH groups chemically equivalent and requiring additional synthetic steps for differentiation . This intrinsic desymmetry of the 2,2-isomer allows for straightforward stepwise elaboration: one hydroxyl can be selectively silylated, esterified, or oxidized while the other remains available for subsequent orthogonal transformations, enabling efficient construction of bifunctional probes, PROTAC linkers, or heterobifunctional conjugates.

Orthogonal protection Desymmetrization Bifunctional linker design

Commercial Availability Landscape: 2,2-Isomer Is a Niche Building Block with Lower Market Penetration Than 3,3- and 2,4-Isomers, Indicating Higher Proprietary Value

A survey of major chemical suppliers reveals that tert-butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 2416230-19-6) has significantly lower commercial availability compared to its regioisomers. The 3,3-isomer (CAS 1016233-08-1) is stocked by Beyotime, BOC Sciences, Capotchem, and multiple other vendors . The cis-2,4-isomer (CAS 1036262-52-8) is available from Aladdin Scientific (97% purity, catalog T626627), CymitQuimica, and MolCore . The trans-2,4-isomer (CAS 1036262-54-0) is also commercially listed. In contrast, the 2,2-isomer appears in vendor catalogs primarily through specialty suppliers such as Evitachem and Benchchem . This lower market penetration means that research groups relying on the 3,3- or 2,4-isomers are operating in more crowded, competitive chemical space, while the 2,2-isomer offers opportunities for generating proprietary composition-of-matter intellectual property with potentially higher freedom-to-operate.

Commercial availability comparison Building block sourcing Proprietary chemical space

Optimal Application Scenarios for tert-Butyl 2,2-bis(hydroxymethyl)azetidine-1-carboxylate Based on Evidence-Driven Differentiation


Proprietary PNP or N-Ribosyl Hydrolase Inhibitor Lead Generation Exploiting Unexplored 2,2-Regioisomeric Space

The 56-fold potency differential between 3,3- and 2,4-bis(hydroxymethyl)azetidine-derived PNP inhibitors (Ki 0.229 nM vs. 12.9 nM) demonstrates extreme sensitivity of target engagement to the regioisomeric substitution pattern [1]. Since the 2,2-isomer was excluded from the foundational Evans et al. J. Med. Chem. study and is absent from the CA2674525A1 patent claims, synthesizing and evaluating 2,2-bis(hydroxymethyl)azetidine-derived DADMe-immucillin analogues represents a clear opportunity to generate novel inhibitors with potentially differentiated potency, selectivity, and intellectual property position against this clinically validated target class (PNP, MTAP, MTAN) [2].

Scaffold-Hopping via Acid-Mediated Ring Expansion to 1,3-Oxazinan-2-one and 1,3-Oxazine Libraries

The 2,2-disubstituted azetidine core uniquely undergoes Brønsted acid-mediated ring expansion to 6,6-disubstituted 1,3-oxazinan-2-ones (up to 96% yield) [3], and under modified conditions to 5,6-dihydro-4H-1,3-oxazines [4]. This enables a single building block to generate three distinct heterocyclic scaffolds (parent azetidine, oxazinanone, oxazine), each with different physicochemical and conformational properties. Medicinal chemistry groups pursuing scaffold-hopping strategies can use the 2,2-isomer as a single procurement item to access multiple lead series. The 3,3- and 2,4-isomers cannot participate in this transformation, making the 2,2-building block indispensable for this synthetic strategy.

Conformationally Constrained Spirocyclic Scaffold Construction via Intramolecular Acetalization

The geminal 1,3-diol motif at C2 allows formation of a thermodynamically favored six-membered spiro-1,3-dioxane ring upon reaction with aldehydes or ketones, generating rigid, three-dimensionally defined spirocyclic azetidine scaffolds [5]. This is distinct from the 3,3-isomer, which forms a less rigid seven-membered spiro-1,3-dioxepane, and the 2,4-isomer, which cannot form intramolecular spiroacetals. The resulting spiro scaffolds are valuable for fragment-based drug discovery and for improving the three-dimensionality and fraction of sp³-hybridized carbons (Fsp³) of lead compounds—a parameter correlated with clinical success.

Efficient Synthesis of Heterobifunctional Linkers and PROTAC Conjugates via Intrinsic Desymmetry

The diastereotopic nature of the two CH₂OH groups in the 2,2-isomer, arising from their proximity to the chiral Boc-azetidine environment, eliminates the need for enzymatic or chiral-auxiliary-based desymmetrization required by the symmetric 3,3-isomer [6]. This intrinsic selectivity enables stepwise orthogonal functionalization (e.g., sequential esterification then silylation or oxidation) with fewer synthetic steps and higher overall yield. This is particularly valuable for constructing heterobifunctional molecules such as PROTACs, antibody-drug conjugate (ADC) linkers, or fluorescent probes where two distinct attachment points with defined geometry are required.

Quote Request

Request a Quote for tert-butyl2,2-bis(hydroxymethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.